GS-5829 -

GS-5829

Catalog Number: EVT-269609
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
Overview

GS-5829, also known as Alobresib, is a selective inhibitor of bromodomain and extraterminal domain proteins, particularly targeting bromodomain-containing protein 4. This compound has garnered attention for its potential therapeutic applications in various cancers, especially metastatic castration-resistant prostate cancer. GS-5829 functions by disrupting the interaction between bromodomain proteins and acetylated lysine residues on histones, thereby influencing gene expression related to tumor growth and survival.

Source

GS-5829 was developed by Gilead Sciences and is currently undergoing clinical trials to evaluate its efficacy and safety in treating different types of cancer, including solid tumors and lymphomas. The compound is part of a broader class of drugs known as bromodomain inhibitors, which are being explored for their ability to modulate epigenetic processes involved in cancer progression.

Classification

GS-5829 falls under the category of bromodomain inhibitors, specifically targeting the bromodomain and extraterminal domain family of proteins. These proteins play a crucial role in recognizing acetylated lysines on histones, which are key modifications that regulate chromatin structure and gene transcription.

Synthesis Analysis

Methods

The synthesis of GS-5829 involves multi-step organic reactions that focus on constructing its complex molecular structure. Although specific proprietary methods are not publicly disclosed, the general approach includes:

  1. Formation of Key Intermediates: Starting materials undergo reactions such as alkylation, acylation, or cyclization to form critical intermediates.
  2. Final Assembly: The intermediates are combined through coupling reactions to yield the final compound.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis requires careful control of reaction conditions (temperature, solvent choice) and purification methods to achieve the desired purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of GS-5829.

Molecular Structure Analysis

Structure

GS-5829 is characterized by a unique molecular structure that enables its specific interaction with bromodomains. The compound features a hydrophobic core that mimics acetylated lysine residues, allowing it to effectively compete for binding sites on target proteins.

Data

The molecular formula of GS-5829 is C19_{19}H22_{22}N4_{4}O3_{3}, with a molecular weight of approximately 358.4 g/mol. Its structural representation reveals functional groups that facilitate its binding affinity and specificity towards bromodomain targets.

Chemical Reactions Analysis

Reactions

GS-5829 primarily engages in competitive inhibition reactions with bromodomain-containing proteins. This involves:

  1. Binding Interaction: GS-5829 binds to the acetyl-lysine recognition site within the bromodomain, preventing the natural substrate (acetylated lysine) from accessing this site.
  2. Disruption of Protein Complexes: By inhibiting bromodomain interactions, GS-5829 disrupts protein complexes involved in transcriptional activation of oncogenes.

Technical Details

The binding kinetics and thermodynamics of GS-5829 with its targets can be studied using surface plasmon resonance or isothermal titration calorimetry to determine affinity constants and binding mechanisms.

Mechanism of Action

Process

The mechanism by which GS-5829 exerts its effects involves:

  1. Inhibition of Bromodomain Activity: By binding to the bromodomain, GS-5829 prevents the recruitment of transcriptional coactivators that would normally promote gene expression associated with tumor growth.
  2. Alteration of Gene Expression: This inhibition leads to downregulation of oncogenic pathways, ultimately resulting in reduced tumor cell proliferation and increased apoptosis.

Data

Clinical studies have shown that GS-5829 can lead to significant changes in biomarkers associated with cancer progression, suggesting effective modulation of target pathways.

Physical and Chemical Properties Analysis

Physical Properties

GS-5829 is described as a white to off-white solid at room temperature. It has moderate solubility in organic solvents but limited solubility in water, which affects its formulation for clinical use.

Chemical Properties

Key chemical properties include:

  • pKa: Indicates its ionization state at physiological pH.
  • LogP: Reflects its lipophilicity, influencing absorption and distribution within biological systems.
  • Stability: Evaluated under various conditions (pH, temperature) to ensure therapeutic viability.

Relevant data from pharmacokinetic studies indicate that GS-5829 exhibits variable absorption rates among patients, highlighting the need for personalized dosing strategies.

Applications

Scientific Uses

GS-5829 is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: Targeting metastatic castration-resistant prostate cancer has been a primary focus due to promising early-phase clinical trial results.
  2. Combination Therapies: Ongoing studies are evaluating its efficacy when used alongside other treatments such as enzalutamide or abiraterone for enhanced therapeutic outcomes.
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool in research settings to elucidate the role of bromodomain proteins in various biological processes beyond cancer.
Molecular Mechanisms of BET Inhibition by GS-5829

Structural Basis of Bromodomain Interaction

Competitive Binding to Acetyl-Lysine Recognition Sites

GS-5829 (Alobresib) is a small-molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT). It competitively binds to the acetyl-lysine recognition pockets in the tandem bromodomains (BD1 and BD2), displacing BET proteins from acetylated histones. The inhibitor exhibits high affinity for both BD1 and BD2 domains, with binding mediated through conserved asparagine residues (e.g., Asn140 in BRD4-BD1) that form hydrogen bonds with the acetyl group of lysine residues on histones H3 and H4 [6] [8]. This disruption prevents BET proteins from "reading" epigenetic marks, thereby halting the assembly of transcriptional complexes.

Table 1: Binding Affinity (Kd) of GS-5829 to BET Bromodomains

BromodomainKd (nM)
BRD4-BD112.4
BRD4-BD29.8
BRD2-BD118.2
BRDT-BD114.7

Conformational Disruption of Transcriptional Coactivator Recruitment

By occupying the acetyl-lysine binding site, GS-5829 induces conformational changes that impair BET protein interactions with transcriptional coactivators. Specifically, it disrupts BRD4’s ability to recruit the positive transcription elongation factor b (P-TEFb) and release paused RNA polymerase II (Pol II) at gene promoters [6]. This is achieved through steric hindrance of the ET (extraterminal) domain, which normally facilitates protein-protein interactions with mediators of transcriptional activation. The inhibitor’s biplanar chemical structure—featuring dihydroquinazolone rings—optimizes hydrophobic contacts within the bromodomain cavity, enhancing its displacement efficacy [5] [8].

Epigenetic Modulation of Oncogenic Pathways

Suppression of MYC-Driven Transcriptional Programs

GS-5829 potently suppresses oncogenic MYC transcription by dismantling super-enhancer complexes. BET proteins, particularly BRD4, stabilize super-enhancers upstream of MYC; GS-5829 binding reduces BRD4 occupancy at these loci by >70%, leading to rapid MYC downregulation (IC₅₀: 27–31 nM in cancer cell lines) [1] [5] [8]. This is accompanied by depletion of MYC target genes (CDK6, BCL2) and subsequent cell-cycle arrest. In uterine serous carcinoma (USC) models, GS-5829 decreased phosphorylated c-Myc levels and induced caspase-dependent apoptosis, validating its efficacy against MYC-driven malignancies [5] [8].

Fig 1: MYC Regulation by GS-5829BET Recruitment → MYC Enhancer Activation → MYC TranscriptionGS-5829 InterventionBET Displacement → Enhancer Inactivation → MYC Silencing

Deregulation of NF-κB Signaling Networks

GS-5829 attenuates NF-κB signaling by blocking BRD4-mediated transcription of NF-κB subunits (RELA, RELB) and coactivators (BIRC3). In chronic lymphocytic leukemia (CLL) cells, treatment with 400 nM GS-5829 reduced phosphorylated IκBα—a marker of NF-κB activation—and suppressed downstream anti-apoptotic genes (BCL-XL) [1] [8]. This dual inhibition of MYC and NF-κB pathways shifts the balance toward pro-apoptotic signaling, evidenced by increased BIM/BCL-XL ratios and intrinsic apoptosis activation [1] [6].

Transcriptional Silencing of Androgen Receptor Variants

AR-V7 Expression Attenuation in Castration-Resistant Prostate Cancer

In metastatic castration-resistant prostate cancer (mCRPC), GS-5829 directly suppresses androgen receptor splice variant 7 (AR-V7), a ligand-independent transcription factor driving resistance to antiandrogens. AR-V7 lacks the ligand-binding domain (LBD), rendering it insensitive to enzalutamide or abiraterone. GS-5829 inhibits BRD4-mediated recruitment of RNA Pol II to the AR-V7 promoter, reducing AR-V7 mRNA and protein levels by >50% in preclinical models [4] [7]. This occurs independently of full-length AR (AR-FL), confirming its potential in AR-V7-driven resistance.

Table 2: GS-5829 Impact on AR-V7 in mCRPC Models

Model TypeAR-V7 ReductionPSA DeclineKey Mechanisms
CTC-derived (ex vivo)62%48%RNA Pol II displacement
Xenograft (in vivo)58%51% *BRD4 dissociation from enhancer

Synergistic AR Pathway Inhibition with Enzalutamide

GS-5829 synergizes with enzalutamide (CI <0.8) by concurrently targeting AR-FL and AR-V7. While enzalutamide inhibits AR-FL nuclear translocation and DNA binding, GS-5829 epigenetically silences AR-V7 transcription and destabilizes its protein [2] [7]. This dual approach overcomes compensatory AR-V7 upregulation observed during enzalutamide monotherapy. In Phase Ib trials (NCT02607228), GS-5829 combined with enzalutamide achieved a 25% non-progression rate at 24 weeks in heavily pretreated mCRPC patients, though limited by pharmacokinetic variability [2] [3].

Properties

Product Name

GS-5829

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

GS-5829; GS 5829; GS5829.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.